N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-[(Furan-2-yl)methyl]-1-methyl-N4-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a furan ring, a pyrazolo[3,4-d]pyrimidine core, and various substituents. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein tyrosine kinases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[(Furan-2-yl)methyl]-1-methyl-N4-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of phenyl hydrazines with ethyl acetoacetate to form phenyl-3H-pyrazol-3-ones, followed by cyclization with appropriate reagents to yield the pyrazolo[3,4-d]pyrimidine core . Subsequent functionalization steps introduce the furan and methylphenyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents . Additionally, process intensification techniques like microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N6-[(Furan-2-yl)methyl]-1-methyl-N4-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As an inhibitor of protein tyrosine kinases, which play a crucial role in cell signaling pathways.
Medicine: Potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein tyrosine kinases, which are enzymes involved in the regulation of various cellular processes such as growth, differentiation, and metabolism . By binding to the active site of these enzymes, the compound prevents their catalytic activity, leading to the disruption of signaling pathways that promote cell proliferation and survival . This mechanism is particularly relevant in the context of cancer, where overactive tyrosine kinases contribute to uncontrolled cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold but include an additional triazole ring, which can enhance their inhibitory activity against certain enzymes.
Uniqueness
N6-[(Furan-2-yl)methyl]-1-methyl-N4-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific combination of substituents, which confer distinct biological properties. The presence of the furan ring and the methylphenyl group enhances its ability to interact with protein tyrosine kinases, making it a potent inhibitor .
Properties
Molecular Formula |
C18H18N6O |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
6-N-(furan-2-ylmethyl)-1-methyl-4-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H18N6O/c1-12-5-3-6-13(9-12)21-16-15-11-20-24(2)17(15)23-18(22-16)19-10-14-7-4-8-25-14/h3-9,11H,10H2,1-2H3,(H2,19,21,22,23) |
InChI Key |
SAZUNNQNDLFAMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C |
Origin of Product |
United States |
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